C 021 Dihydrochloride: A Potent CCR4 Antagonist for Research and Drug Development
C 021 Dihydrochloride: A Potent CCR4 Antagonist for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activity of C 021 dihydrochloride, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). As interest in CCR4 as a therapeutic target for a range of immunological disorders and cancers continues to grow, a thorough understanding of the tools available to probe its function is paramount. This document serves as a detailed resource for researchers, offering insights into the mechanism of action of C 021 dihydrochloride, its physicochemical properties, and validated experimental protocols for its use in both in vitro and in vivo settings. By consolidating this critical information, we aim to empower scientists to effectively leverage C 021 dihydrochloride in their research and drug discovery endeavors, ultimately accelerating the translation of basic scientific findings into novel therapeutic strategies.
Introduction: The Significance of CCR4 and its Antagonism
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various leukocyte subsets, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its endogenous ligands, CCL17 (TARC) and CCL22 (MDC), are instrumental in orchestrating immune responses in both physiological and pathological conditions.[3] Dysregulation of the CCR4 signaling axis has been implicated in a multitude of diseases, including allergic inflammatory conditions such as asthma and atopic dermatitis, as well as in the pathogenesis of various cancers by promoting an immunosuppressive tumor microenvironment.[3][4][5] Consequently, the development of small molecule antagonists targeting CCR4 has emerged as a promising therapeutic strategy.[4]
C 021 dihydrochloride has been identified as a potent and selective antagonist of CCR4, making it an invaluable tool for elucidating the biological functions of this receptor and for validating its therapeutic potential.[6][7] This guide will delve into the specifics of C 021 dihydrochloride's biological activity, providing a robust framework for its application in preclinical research.
C 021 Dihydrochloride: Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a small molecule is critical for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1784252-84-1 | [8][9] |
| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl | [6] |
| Molecular Weight | 540.57 g/mol | [6][9] |
| Appearance | Pale yellow solid | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C as a solid. | [6] |
Solution Preparation and Storage:
For most in vitro applications, C 021 dihydrochloride can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it with aqueous media or buffers for working solutions.[8][11] To avoid precipitation when diluting with aqueous solutions, it is advisable to vortex or sonicate the solution.[10] For in vivo studies, the final concentration of DMSO should be kept low (ideally ≤2%) to minimize toxicity.[11] If solubility in aqueous-based vehicles is a concern, the use of co-solvents such as glycerol, Tween 80, or PEG400 may be considered.[11]
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Mechanism of Action: Antagonism of CCR4 Signaling
C 021 dihydrochloride exerts its biological effects by acting as a direct antagonist of the CCR4 receptor. This antagonism has been demonstrated through its ability to inhibit key cellular processes mediated by CCR4 activation.
Inhibition of Chemotaxis
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a hallmark of chemokine receptor function. C 021 dihydrochloride potently inhibits the chemotaxis of CCR4-expressing cells towards its ligands, CCL17 and CCL22.
| Species | IC₅₀ (Chemotaxis Inhibition) |
| Human | 140 nM |
| Mouse | 39 nM |
Source:[7]
Inhibition of G-Protein Coupling
Upon ligand binding, CCR4, like other GPCRs, couples to intracellular heterotrimeric G proteins, initiating a downstream signaling cascade. The binding of a non-hydrolyzable GTP analog, GTPγS, to the Gα subunit is a proximal measure of receptor activation. C 021 dihydrochloride effectively prevents CCL22-induced [³⁵S]GTPγS binding to the CCR4 receptor with high potency.
| Assay | IC₅₀ |
| [³⁵S]GTPγS Binding (human CCL22-induced) | 18 nM |
Source:[8]
Downstream Signaling Pathways
By blocking the initial steps of CCR4 activation, C 021 dihydrochloride effectively inhibits the downstream signaling cascades. The CCR4 signaling pathway is complex and can involve multiple effector molecules, ultimately leading to cellular responses such as migration, proliferation, and cytokine release.
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for key experiments to characterize the biological activity of C 021 dihydrochloride.
In Vitro Assays
This protocol describes a common method for assessing the ability of C 021 dihydrochloride to inhibit the migration of CCR4-expressing cells.
Materials:
-
CCR4-expressing cells (e.g., specific T-cell lines)
-
Transwell inserts (e.g., 5 or 8 µm pore size for a 24-well plate)[12]
-
24-well tissue culture plates
-
Cell culture medium (serum-free for the assay)
-
Chemoattractant (e.g., recombinant human CCL17 or CCL22)
-
C 021 dihydrochloride
-
Calcein AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR4-expressing cells to sub-confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium.[13]
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant and varying concentrations of C 021 dihydrochloride (or vehicle control) to the lower chambers of the 24-well plate.[14]
-
Harvest and resuspend the starved cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.[12]
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.[12]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration optimized for the specific cell type (typically 2-5 hours).[12]
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
For adherent cells, gently remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane.[12]
-
For non-adherent cells, collect the migrated cells from the lower chamber.[14]
-
Quantify the migrated cells by staining with Calcein AM and measuring fluorescence or by direct cell counting.[15]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of C 021 dihydrochloride compared to the vehicle control. Determine the IC₅₀ value.
This assay directly measures the ability of C 021 dihydrochloride to block G-protein activation by CCR4.
Materials:
-
Cell membranes prepared from cells overexpressing CCR4[16]
-
[³⁵S]GTPγS (radiolabeled)
-
Non-radiolabeled GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Agonist (CCL22)
-
C 021 dihydrochloride
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate crude cell membranes from CCR4-expressing cells.[16]
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of C 021 dihydrochloride (or vehicle control). Pre-incubate for 15-30 minutes at room temperature.[17]
-
Agonist Stimulation: Add the CCR4 agonist (CCL22) to the wells.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.[17]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[17]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radiolabel.[17]
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess non-radiolabeled GTPγS). Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of C 021 dihydrochloride and determine the IC₅₀ value.[16]
In Vivo Models
This model is used to assess the anti-inflammatory effects of C 021 dihydrochloride in a T-cell-mediated skin inflammation model.
Materials:
-
BALB/c mice
-
Oxazolone
-
Acetone
-
C 021 dihydrochloride
-
Vehicle control
-
Dial thickness gauge or micrometer
Procedure:
-
Sensitization (Day 0): Shave the abdominal surface of the mice. Apply a solution of oxazolone (e.g., 1.5% in acetone) to the shaved abdomen.
-
Challenge (Day 7): Measure the baseline ear thickness of both ears. Apply a lower concentration of oxazolone (e.g., 1% in acetone/vehicle) to the right ear. The left ear serves as an untreated control.
-
Treatment: Administer C 021 dihydrochloride (e.g., subcutaneously or intraperitoneally) at a predetermined time before and/or after the oxazolone challenge.[8]
-
Measurement of Inflammation (Day 8): 24 hours after the challenge, measure the thickness of both ears.
-
Data Analysis: Calculate the ear swelling by subtracting the thickness of the left ear from the right ear. Determine the percentage of inhibition of ear swelling in the C 021 dihydrochloride-treated group compared to the vehicle-treated group.
This model is employed to evaluate the analgesic potential of C 021 dihydrochloride in a neuropathic pain setting.
Materials:
-
C57BL/6 mice[18]
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Chromic gut or silk sutures[19]
-
C 021 dihydrochloride
-
Vehicle control
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, plantar test for thermal hyperalgesia)
Procedure:
-
Habituation: Acclimate the mice to the behavioral testing procedures for several days before surgery.[20]
-
CCI Surgery: Anesthetize the mouse. Expose the sciatic nerve in one hind limb and loosely tie four ligatures around it.[19][21] In sham-operated animals, the nerve is exposed but not ligated.
-
Post-operative Care and Recovery: Allow the animals to recover for at least 24 hours.[19][21]
-
Treatment: Administer C 021 dihydrochloride (e.g., intraperitoneally or intrathecally) at desired time points post-surgery.
-
Behavioral Testing: At various time points after surgery and treatment, assess pain-related behaviors.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the C 021 dihydrochloride-treated group, the vehicle-treated group, and the sham-operated group.
Therapeutic Potential and Future Directions
The potent CCR4 antagonistic activity of C 021 dihydrochloride positions it as a valuable tool for investigating a range of diseases. The role of CCR4 in recruiting Tregs to the tumor microenvironment makes it a compelling target for cancer immunotherapy.[3][5] By blocking Treg infiltration, CCR4 antagonists like C 021 dihydrochloride may enhance anti-tumor immune responses.[4] Furthermore, its ability to modulate Th2-driven inflammation suggests its potential utility in allergic diseases such as asthma and atopic dermatitis.[3] The demonstrated efficacy of C 021 dihydrochloride in preclinical models of neuropathic pain also opens avenues for its investigation in chronic pain conditions.
Future research should focus on further delineating the precise role of CCR4 in various disease contexts using C 021 dihydrochloride as a pharmacological probe. Combination studies with other therapeutic modalities, such as immune checkpoint inhibitors in oncology, are also a promising area of investigation. The continued exploration of the biological activity of C 021 dihydrochloride will undoubtedly contribute to a deeper understanding of CCR4 biology and may pave the way for the development of novel CCR4-targeted therapies.
Conclusion
C 021 dihydrochloride is a potent and selective CCR4 antagonist with well-characterized in vitro and in vivo activity. This technical guide provides a comprehensive resource for researchers, offering detailed information on its properties, mechanism of action, and practical experimental protocols. By utilizing this guide, scientists can confidently employ C 021 dihydrochloride to advance our understanding of CCR4-mediated pathophysiology and to explore new therapeutic avenues for a variety of diseases.
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